N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN5O2S/c1-3-21-18-12-13(2)22-19(24-18)23-15-6-8-16(9-7-15)25-28(26,27)17-10-4-14(20)5-11-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUGANEWRBDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions.
Amination: The resulting compound is then subjected to amination with 4-aminophenyl-4-iodobenzene-1-sulfonamide.
Coupling reaction: The final step involves coupling the intermediate with the sulfonamide group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and sulfonamide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit tyrosine kinases or other signaling proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Pyrimidine Modifications
Ethylamino vs. Diethylamino or Methoxy Substitutions
- Target Compound: The 4-ethylamino group on the pyrimidine ring provides moderate steric bulk and basicity, which may optimize interactions with target proteins.
- The trimethoxybenzamide group introduces electron-rich aromaticity, differing from the sulfonamide in the target compound .
- N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide (): The methoxyphenylamino substitution introduces electron-donating effects, which may alter electronic interactions with target sites compared to the ethylamino group .
Methyl Substitution at Position 6
The 6-methyl group in the target compound is conserved in analogues like the compound from (N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), where it contributes to planarity and intramolecular hydrogen bonding, critical for antimicrobial activity .
Sulfonamide Functionalization
4-Iodobenzenesulfonamide vs. Halogenated or Alkoxy Variants
- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide (): Difluoro substituents enhance electronegativity and metabolic stability but reduce steric bulk compared to iodine .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Fluorination on the chromenyl and pyrazolopyrimidine cores improves target selectivity, though the sulfonamide’s isopropyl group may reduce solubility compared to the target’s iodine .
Physicochemical Properties
Biological Activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide, a synthetic organic compound, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring
- Ethylamino group
- Iodinated benzamide moiety
This structural composition contributes to its unique chemical properties, making it a valuable subject for studies in various scientific domains.
This compound exerts its biological effects through interactions with specific molecular targets. Notably, it may inhibit the activity of certain kinases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells by activating specific signaling pathways involved in cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.5 | Activation of caspase pathways |
These findings suggest that this compound could be developed as a potential therapeutic agent for treating various cancers.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis at low concentrations, highlighting its potential as an anticancer drug .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, supporting its efficacy .
- Pharmacokinetic Analysis : The pharmacokinetic profile of the compound was assessed using computational models, revealing favorable absorption and distribution characteristics. The compound demonstrated a moderate half-life and optimal volume distribution, indicating potential for effective therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
